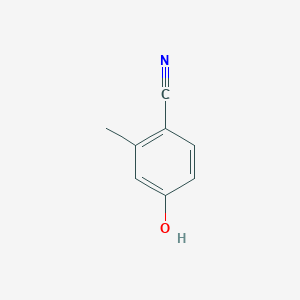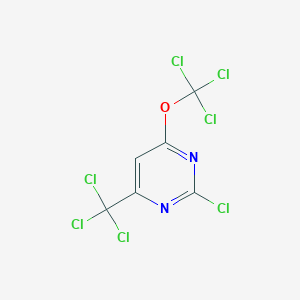
2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 347.4 g/mol. The compound has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine is not fully understood. However, it is believed that the compound inhibits the growth of microorganisms by interfering with their metabolic pathways. It has also been suggested that the compound may act as a DNA intercalator, disrupting the replication and transcription of DNA.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine has biochemical and physiological effects on various organisms. It has been shown to inhibit the growth of fungi and bacteria, including Candida albicans and Staphylococcus aureus. The compound has also been shown to have antiproliferative effects on cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine in lab experiments is its high solubility in organic solvents. This makes it easier to dissolve and work with in the lab. However, the compound is also toxic and can be hazardous if not handled properly. It is important to follow proper safety protocols when working with this compound.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine. One area of interest is the development of new compounds based on the structure of this compound that may have improved biological activity. Another area of interest is the investigation of the compound's potential use in the treatment of other diseases, such as viral infections. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various organisms.
In conclusion, 2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine is a promising compound that has shown potential applications in scientific research. It has been synthesized using various methods and has been studied for its potential use as an antifungal, antibacterial, and antiproliferative agent. Further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine has shown potential applications in scientific research. It has been used as a building block for the synthesis of various compounds that have shown biological activity. The compound has been studied for its potential use as an antifungal and antibacterial agent. It has also been investigated for its potential use in the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
137161-13-8 |
|---|---|
Produktname |
2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine |
Molekularformel |
C6HCl7N2O |
Molekulargewicht |
365.2 g/mol |
IUPAC-Name |
2-chloro-4-(trichloromethoxy)-6-(trichloromethyl)pyrimidine |
InChI |
InChI=1S/C6HCl7N2O/c7-4-14-2(5(8,9)10)1-3(15-4)16-6(11,12)13/h1H |
InChI-Schlüssel |
DFIFTFZOMGXZSG-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(N=C1OC(Cl)(Cl)Cl)Cl)C(Cl)(Cl)Cl |
Kanonische SMILES |
C1=C(N=C(N=C1OC(Cl)(Cl)Cl)Cl)C(Cl)(Cl)Cl |
Synonyme |
2-chloro-4-trichloromethyl-6-trichloromethoxypyrimidine |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

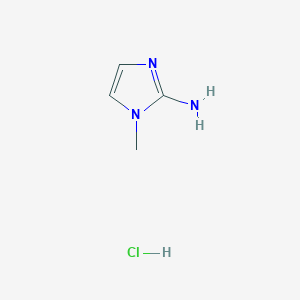
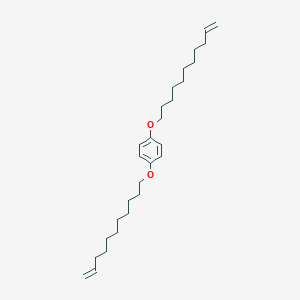
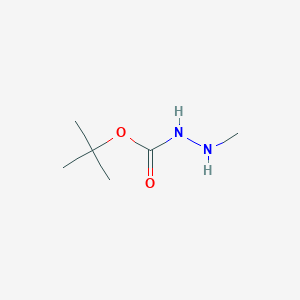
![Acetamide, N-[(2S)-oxiranylmethyl]-](/img/structure/B169186.png)
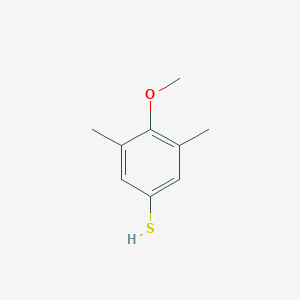
![(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B169189.png)
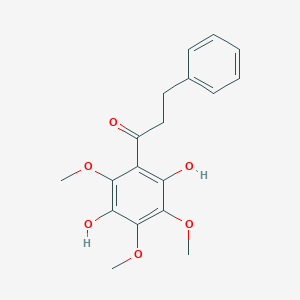
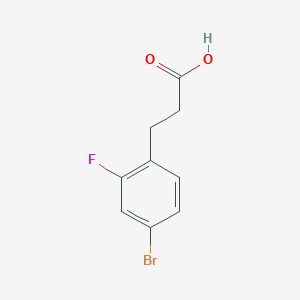
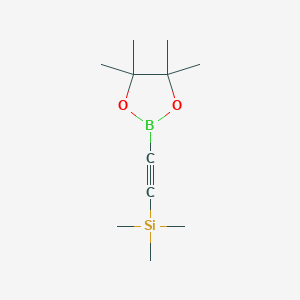
![Methyl 4-[(methoxymethyl)amino]benzoate](/img/structure/B169201.png)
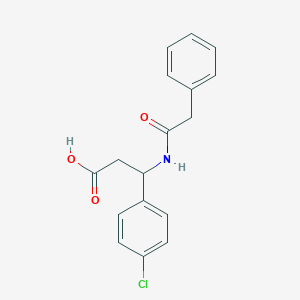
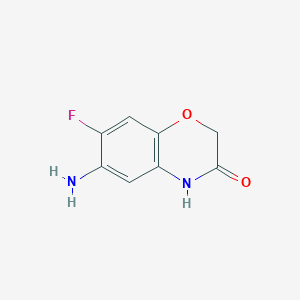
![Ir(Mppy)3, Tris[2-(p-tolyl)pyridine]iridiuM(III)](/img/structure/B169205.png)
